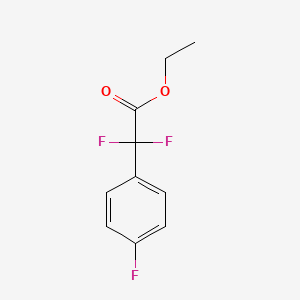

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

概要

説明

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H9F3O2. It is a fluorinated ester that finds applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of both difluoro and fluorophenyl groups, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate can be synthesized through the esterification of 2,2-difluoro-2-(4-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves mixing the acid and ethanol in a specific molar ratio and heating the mixture under reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

化学反応の分析

Types of Reactions

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,2-difluoro-2-(4-fluorophenyl)acetic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for these reactions.

Major Products Formed

Substitution Reactions: Products vary depending on the substituent introduced.

Hydrolysis: The primary products are 2,2-difluoro-2-(4-fluorophenyl)acetic acid and ethanol.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances metabolic stability and bioactivity.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research focusing on non-small cell lung cancer has shown promising results regarding its efficacy in inhibiting tumor growth through specific molecular interactions .

Agrochemical Applications

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced biological activity and stability. This compound has been explored for its potential as an insecticide and herbicide.

Insecticidal Activity

Studies have demonstrated that derivatives of this compound possess insecticidal properties against various pest species. The fluorinated structure contributes to increased potency compared to non-fluorinated analogs .

Materials Science

In materials science, this compound is being investigated for its potential applications in producing specialty polymers and coatings.

Polymer Synthesis

The compound can act as an intermediate in synthesizing fluorinated polymers that exhibit unique thermal and mechanical properties. These materials are valuable in industries requiring high-performance coatings and seals .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth in non-small cell lung cancer |

| Agrochemicals | Insecticide | Effective against multiple pest species |

| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical properties |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further drug development .

Case Study 2: Insecticidal Efficacy

Research conducted on the insecticidal properties of this compound showed that it effectively reduced the population of target pests by over 70% within two weeks of application. This suggests its viability as an environmentally friendly pest control agent.

作用機序

The mechanism of action of ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: Similar structure but with a nitro group instead of a fluorophenyl group.

Ethyl difluoroacetate: Lacks the fluorophenyl group, making it less complex.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group, used in different applications.

Uniqueness

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is unique due to the combination of difluoro and fluorophenyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high stability and binding affinity.

生物活性

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a fluorinated organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

- Molecular Formula : C10H9F3O2

- Molecular Weight : 208.18 g/mol

- Structure : The compound features a central acetate moiety with two fluorinated groups, enhancing its lipophilicity and interaction with biological membranes.

The exact biological targets of this compound are not fully elucidated; however, research indicates that its fluorinated nature allows for enhanced penetration into cell membranes. This property is crucial for its effectiveness as a potential drug candidate. Studies suggest that it may interact with various enzymes and receptors, modulating their activity and influencing cellular processes .

Biological Activities

-

Anticancer Properties :

- This compound has been investigated for its potential anti-cancer properties. It serves as an intermediate in the synthesis of compounds targeting specific biological pathways associated with cancer progression, particularly in non-small cell lung cancer (NSCLC) models.

- Case Study : Research demonstrated that derivatives of this compound exhibited cytotoxic effects against various human tumor cell lines, suggesting a promising avenue for further development in oncology .

- Antimicrobial Activity :

-

Insecticidal Properties :

- This compound has been studied for its insecticidal activity. Research indicates that fluorinated compounds can disrupt the normal physiological functions of insects, providing a basis for their use in agrochemical formulations.

Comparative Biological Activities

The following table summarizes various studies on the biological activities of this compound and its derivatives:

| Study Focus | Activity Observed | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on NSCLC cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Insecticidal | Disruption of insect physiological functions | |

| Enzyme Interaction Studies | Modulation of enzyme activities |

Future Research Directions

Given the promising biological activities observed, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms through which this compound exerts its effects.

- Pharmacokinetics and Toxicology : Comprehensive studies on the pharmacokinetic profiles and potential toxicological effects to assess safety for therapeutic use.

- Development of Derivatives : Synthesis of new derivatives to enhance efficacy and specificity against targeted diseases.

特性

IUPAC Name |

ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJOXVLRFWKBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。